Technical Guide: 1,1-Diethoxy-N,N-dimethylethanamine (CAS 19429-85-7)
Technical Guide: 1,1-Diethoxy-N,N-dimethylethanamine (CAS 19429-85-7)
[1][2]
Executive Summary
1,1-Diethoxy-N,N-dimethylethanamine (CAS 19429-85-7), widely known as N,N-Dimethylacetamide diethyl acetal (DMA-DEA) , is a specialized condensation reagent used in advanced organic synthesis. Unlike its more common homologue, N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a formylating agent (introducing a one-carbon unit), DMA-DEA acts as an acetylating equivalent . It introduces a two-carbon "ethylidene" fragment (
This guide details the physicochemical properties, mechanistic pathways, and practical protocols for utilizing DMA-DEA in the synthesis of enamines, enaminones, and nitrogen-containing heterocycles.
Physicochemical Profile
The following data consolidates experimental and predicted values. Note the distinction between this diethyl acetal and the lower-boiling dimethyl analogue.
| Property | Specification |
| CAS Number | 19429-85-7 |
| IUPAC Name | 1,1-Diethoxy-N,N-dimethylethanamine |
| Common Name | N,N-Dimethylacetamide diethyl acetal (DMA-DEA) |
| Molecular Formula | |
| Molecular Weight | 161.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 36–40 °C at 8 Torr (Vacuum distillation recommended) |
| Density | ~0.89 g/mL at 25 °C |
| Refractive Index ( | ~1.415–1.420 |
| Solubility | Miscible with |
| Flash Point | ~35–40 °C (Estimated; Handle as Flammable) |
Critical Note on Identity: Do not confuse this reagent with Triethyl orthoacetate (CAS 78-39-7), which lacks the nitrogen functionality, or N,N-Dimethylformamide diethyl acetal (CAS 1188-33-6), which lacks the methyl group on the central carbon. DMA-DEA is specifically required when a methyl substituent is needed at the condensation site.
Mechanistic Reactivity
The utility of DMA-DEA stems from its ability to generate an electrophilic iminium ion species in situ or react via an acetal exchange mechanism. The reaction with active methylene compounds is thermodynamically driven by the expulsion of ethanol and the formation of a conjugated enamine system.
Core Mechanism: Condensation with Active Methylenes
When reacted with an active methylene (e.g., malononitrile, ethyl acetoacetate), DMA-DEA undergoes a double elimination of ethanol.
Graphviz Diagram: Enamine Formation Mechanism The following diagram illustrates the pathway from the acetal to the final enamine product.
Caption: Step-wise condensation of DMA-DEA with an active methylene substrate to yield a beta-enaminone or enamine.
Synthetic Applications & Protocols
Synthesis of -Enaminones
Enaminones are versatile precursors for pyrimidines and pyridines. The use of DMA-DEA specifically installs a methyl group on the
Target Reaction:
Standard Protocol:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For scale-up, use a Dean-Stark trap to remove ethanol and drive the equilibrium.
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Stoichiometry: Use 1.1 to 1.5 equivalents of DMA-DEA relative to the active methylene substrate. The excess accounts for potential hydrolysis from trace moisture.
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Solvent: Reaction can often be run neat (solvent-free) if the substrate is liquid. Otherwise, use anhydrous Toluene or DMF .
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Procedure:
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Add the substrate to the flask under a nitrogen atmosphere.
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Add DMA-DEA dropwise via syringe.
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Heat the mixture to 80–110 °C .
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Monitor reaction progress by TLC or NMR. The disappearance of the methylene protons (singlet ~3-4 ppm) and appearance of the methyl singlet (~2.3-2.5 ppm) attached to the double bond indicates conversion.
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Workup:
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Remove volatiles (ethanol and excess reagent) under reduced pressure (rotary evaporator).
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The product often solidifies upon cooling or trituration with diethyl ether/hexanes.
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Recrystallize from ethanol/ether if necessary.
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Heterocycle Construction (Pyrimidine Synthesis)
The enaminone formed above can be cyclized with amidines or guanidines.
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Step 1: Form the enaminone using DMA-DEA (as above).
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Step 2: Treat the crude enaminone with an amidine hydrochloride (e.g., Acetamidine HCl) and a base (NaOEt) in refluxing ethanol.
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Result: A pyrimidine derivative with a methyl group at the position corresponding to the acetal carbon.
Handling, Safety & Storage
Safety Hazards[6]
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Flammability: DMA-DEA has a relatively low flash point. Keep away from open flames and sparks.
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Irritation: Causes skin and severe eye irritation.[1] Vapors may be irritating to the respiratory tract.
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Hydrolysis: Reacts rapidly with water to release ethanol and N,N-dimethylacetamide .
Storage Guidelines
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Atmosphere: Store strictly under Inert Gas (Argon or Nitrogen) .
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Temperature: Refrigeration (2–8 °C ) is recommended to prevent slow degradation/discoloration over time.
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Container: Use tightly sealed glass containers with PTFE-lined caps. Parafilm is insufficient for long-term storage due to moisture permeability.
References
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ChemicalBook. (2025).[2] Ethanamine, 1,1-diethoxy-N,N-dimethyl- Properties and Suppliers. Link
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Sigma-Aldrich. (2025). N,N-Dimethylacetamide dimethyl acetal (Analogue Reference Data). Link
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National Institute of Standards and Technology (NIST). (2024). N,N-Dimethylacetamide Properties. Link
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ScienceMadness. (2011). N,N-Dimethylformamide Diethyl Acetal: Reactions and Synthetic Applications. Link
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E-Chemi. (2025).[2] 1,1-diethoxy-N,N-dimethylethanamine Product Specifications. Link
